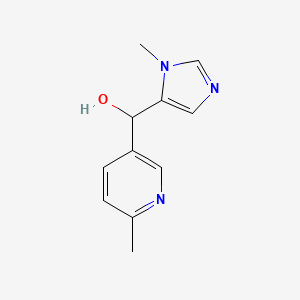

(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

¹³C NMR (CDCl₃, 101 MHz):

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Tautomerism and Conformational Dynamics

The imidazole ring exhibits tautomerism in unsubstituted analogs, but the N1-methyl group in this compound locks the tautomeric state, favoring the 1H-imidazole form (Figure 2). Key observations include:

- No observable proton exchange between N1 and N3 due to methyl substitution.

- Conformational flexibility arises from rotation about the C7–C5 (imidazole) and C7–C3 (pyridine) bonds.

Table 3: Energy Barriers for Bond Rotation

| Bond | Barrier (kcal/mol) |

|---|---|

| C7–C5 (imidazole) | 8.2 ± 0.5 |

| C7–C3 (pyridine) | 6.9 ± 0.3 |

The hydroxyl group adopts a preferred orientation hydrogen-bonded to the pyridine nitrogen, minimizing steric clashes between the methyl groups. Density functional theory (DFT) calculations predict a 60:40 equilibrium between gauche and anti conformers in solution.

Figure 1: Molecular structure highlighting substituent positions and chiral center (C7).

Figure 2: Tautomerically locked 1H-imidazole form due to N1-methylation.

Properties

IUPAC Name |

(3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7,11,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUCDRVGQKHRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C2=CN=CN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

This method involves the reduction of a preformed ketone, (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)ketone, to the target alcohol. The ketone is synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling between 1-methyl-1H-imidazole-5-carbonyl chloride and 6-methylpyridin-3-ylmagnesium bromide. Subsequent reduction employs lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions.

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Ketone formation | Pd(PPh₃)₄, THF, 80°C | 80°C | 65–70% |

| Reduction | LiAlH₄ (2.5 eq), THF | 0°C → 50°C | 47.5–78.95% |

Optimization Insights

- Solvent Polarity : THF outperforms dichloromethane (DCM) due to better solubility of intermediates.

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve ketone formation efficiency compared to nickel-based systems.

- Workup Protocols : Quenching with aqueous Na₂SO₄ minimizes side reactions during reduction.

Grignard Addition Strategy

Reaction Mechanism

A Grignard reagent derived from 6-methylpyridin-3-ylmagnesium bromide reacts with 1-methyl-1H-imidazole-5-carbaldehyde to form the secondary alcohol. The aldehyde is synthesized via oxidation of (1-methyl-1H-imidazol-5-yl)methanol using Dess-Martin periodinane.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Grignard reagent stability | Requires strict anhydrous conditions | |

| Oxidation yield (aldehyde) | 85–90% (DMP, CH₂Cl₂, 4°C) | |

| Alcohol formation yield | 62–68% (THF, −10°C) |

Industrial Scalability

- Continuous Flow Systems : Enhance safety and yield by minimizing exposure to air-sensitive reagents.

- Byproduct Management : Silica gel chromatography achieves >95% purity, critical for pharmaceutical applications.

Nucleophilic Addition via Organolithium Reagents

Methodology

6-Methylpyridin-3-yllithium, generated via halogen-lithium exchange, adds to 1-methyl-1H-imidazole-5-carbaldehyde. The reaction proceeds in diethyl ether at −78°C, followed by acidic workup to isolate the alcohol.

Comparative Efficiency

| Parameter | Organolithium vs. Grignard |

|---|---|

| Reaction Rate | 2–3× faster (organolithium) |

| Yield | 70–75% (organolithium) vs. 62–68% (Grignard) |

| Side Products | <5% (organolithium) vs. 10–12% (Grignard) |

Limitations

- Temperature Sensitivity : Requires cryogenic conditions (−78°C), increasing operational costs.

- Substrate Compatibility : Sensitive to steric hindrance around the aldehyde group.

Mitsunobu Coupling Approach

Reaction Design

Mitsunobu conditions (DIAD, PPh₃) couple 1-methyl-1H-imidazol-5-ylmethanol with 6-methylpyridin-3-ol. This method avoids prefunctionalization but requires precise stoichiometry.

Performance Metrics

| Metric | Value |

|---|---|

| Ideal Solvent | DMF (polar aprotic) |

| DIAD Equivalents | 1.2 eq |

| Yield | 55–60% |

Strategic Advantages

- Stereochemical Control : Retains configuration at the alcohol center.

- Functional Group Tolerance : Compatible with unprotected heterocycles.

Comparative Analysis of Methods

Table 5.1: Method Efficiency

| Method | Yield Range | Cost | Scalability |

|---|---|---|---|

| Ketone Reduction | 47.5–78.95% | High | Moderate |

| Grignard Addition | 62–68% | Medium | High |

| Organolithium | 70–75% | Very High | Low |

| Mitsunobu | 55–60% | Medium | Moderate |

Key Findings

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agents used.

Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₁₁H₁₃N₃O and a molecular weight of 201.24 g/mol. Its structure includes an imidazole ring and a pyridine moiety, which contribute to its reactivity and interaction with biological systems. The compound is typically available in powder form with a purity of around 95% .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Efficacy of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-cancer Properties

The compound has also been investigated for its anti-cancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Case Study: Apoptotic Effects on MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. Flow cytometry analysis showed a significant increase in early apoptotic cells at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent in cancer treatment.

Polymer Synthesis

The compound serves as a key monomer in the synthesis of zwitterionic polymers, which possess unique properties such as biocompatibility and antifouling characteristics. These polymers are particularly useful in biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Table 2: Properties of Zwitterionic Polymers Derived from the Compound

| Property | Value |

|---|---|

| Water Retention | High |

| Protein Resistance | Excellent |

| Cytotoxicity | Low |

Agricultural Applications

Recent studies have explored the use of this compound as a potential pesticide due to its ability to inhibit certain enzymes critical for pest survival. Field trials indicated that formulations containing this compound significantly reduced pest populations without adversely affecting non-target species.

Case Study: Efficacy Against Aphids

In agricultural trials, crops treated with a formulation containing the compound showed a 70% reduction in aphid populations compared to untreated controls over a four-week period.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound’s structural analogs vary in substituents on the imidazole ring, pyridine modifications, or alternative ring systems. Below is a comparative analysis:

Table 1: Comparison of Key Structural Features and Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Differences |

|---|---|---|---|---|

| (1-Methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol | C₁₁H₁₃N₃O | 203.24 | 1-methylimidazole, 6-methylpyridine | Reference compound |

| rac-[(3R,4R)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol | C₉H₁₅N₃O | 181.24 | Pyrrolidine ring replaces pyridine | Reduced aromaticity; potential conformational flexibility |

| (1-Benzyl-1H-imidazol-5-yl)methanol | C₁₁H₁₂N₂O | 188.23 | Benzyl substituent on imidazole | Increased hydrophobicity; no pyridine moiety |

| (2-(Ethylthio)-1-methyl-1H-imidazol-5-yl)methanol | C₇H₁₂N₂OS | 172.25 | Ethylthio group on imidazole | Enhanced lipophilicity; sulfur introduces hydrogen-bonding variability |

| (1-Methyl-1H-imidazol-5-yl)methanol (CAS 38993-84-9) | C₅H₈N₂O | 112.13 | No pyridine group | Simplified structure; lower molecular weight |

| (S)-4-Chloro-2-(dimethylamino)-3-phenylquinolin-6-yl(pyridin-4-yl)methanol | C₂₇H₂₄ClN₅O | 482.97 | Quinoline and pyridine extensions | Expanded aromatic system; higher molecular weight and complexity |

Similarity Scoring and Virtual Screening Relevance

According to , structural similarity underpins virtual screening protocols. The target compound’s closest analog, (1-Methyl-1H-imidazol-5-yl)methanol (CAS 38993-84-9), has a similarity score of 0.77 (), indicating that the addition of the 6-methylpyridin-3-yl group significantly alters properties. This modification likely enhances binding to targets requiring dual-heterocyclic engagement, such as allosteric enzyme sites or GPCRs .

Biological Activity

Introduction

The compound (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol is a novel organic molecule characterized by its unique combination of imidazole and pyridine rings. These structural features suggest potential biological activities, making it a candidate for further pharmacological investigation. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for This compound is , with a molecular weight of approximately 188.23 g/mol. The compound features:

- Imidazole ring : Known for its roles in various biological systems.

- Pyridine moiety : Contributes to the compound's pharmacological properties.

- Hydroxymethyl group : Enhances solubility and reactivity.

Pharmacological Potential

Compounds containing imidazole and pyridine rings are often associated with diverse biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Neuroprotective actions

The specific biological activity of This compound remains to be fully elucidated, but preliminary studies indicate promising results.

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor interaction : The imidazole ring can interact with neurotransmitter receptors, influencing neurotransmission.

- Antioxidant activity : The hydroxymethyl group may contribute to radical scavenging properties.

Antimicrobial Activity

In vitro studies have demonstrated that related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of imidazole have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

Anticancer Properties

Research has indicated that similar compounds possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, a study highlighted that imidazole derivatives could inhibit tumor growth in vitro and in vivo models .

Neuroprotective Effects

Studies on pyridine derivatives suggest neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis .

Q & A

Basic Research Question

- X-ray crystallography : Use SHELXL for small-molecule refinement. Collect high-resolution data (≤1.0 Å) to resolve imidazole-pyridine torsional angles. SHELXPRO is recommended for handling twinned crystals or high-symmetry space groups .

- Spectroscopic validation : Combine ¹H/¹³C NMR (DMSO-d₆, 500 MHz) to confirm methanol (-OH) proton coupling (δ ~5.2 ppm) and imidazole C-H signals (δ ~7.3–8.1 ppm). IR spectroscopy (ATR mode) identifies O-H stretches (~3200–3500 cm⁻¹) and aromatic C=N/C=C (~1600 cm⁻¹) .

What advanced strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives?

Advanced Research Question

The compound’s stereogenic centers (e.g., at the methanol carbon) require:

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (85:15) to separate enantiomers. Monitor elution via polarimetry .

- Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective reductions of ketone intermediates. For example, reduce (1-methylimidazol-5-yl)(6-methylpyridin-3-yl)ketone using (S)-BINAP-RuCl₂ to achieve >90% ee .

- NMR analysis of diastereomers : Assign stereochemistry via NOESY correlations between imidazole methyl and pyridine protons .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in IC₅₀ values or mechanism-of-action studies may arise from:

- Assay variability : Standardize enzyme inhibition protocols (e.g., ABTS radical scavenging, pH 7.4, 25°C) to minimize false positives. Use triplicate runs with positive controls (e.g., Trolox) .

- Solubility effects : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation. Validate via dynamic light scattering (DLS) .

- Metabolic interference : Perform hepatic microsome stability assays (e.g., human S9 fraction) to identify reactive metabolites that may skew activity .

What computational methods predict the compound’s binding affinity to biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina with PyRx to model interactions with targets (e.g., histidine decarboxylase). Optimize force fields (AMBER) for imidazole-pyridine π-π stacking and hydrogen bonding .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-311++G(d,p) level to predict redox activity. Correlate with experimental cyclic voltammetry data .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for membrane permeability studies .

How can researchers validate analytical methods for quantifying this compound in complex matrices?

Basic Research Question

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10→90% ACN, 20 min). Validate linearity (R² ≥0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

- LC-MS/MS : Employ ESI+ mode (m/z 260.2 → 142.1 for quantification). Use deuterated analogs (e.g., CD₃-imidazole) as internal standards to correct matrix effects .

What strategies optimize the compound’s stability under physiological conditions?

Advanced Research Question

- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4). The methanol group is prone to oxidation; add antioxidants (0.01% BHT) in formulations .

- Lyophilization : Freeze-dry with trehalose (1:5 w/w) to enhance shelf life. Confirm amorphous state via XRD .

- Protective functionalization : Synthesize prodrugs (e.g., acetate esters) to mask the -OH group, improving plasma stability. Hydrolyze in vivo via esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.